Phenyl 2-hydroxy-3,5-dinitrobenzoate

Description

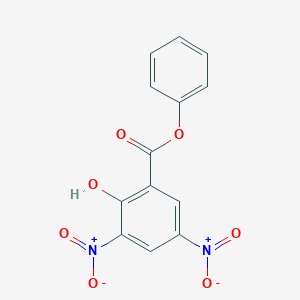

Phenyl 2-hydroxy-3,5-dinitrobenzoate is a substituted benzoate ester featuring a hydroxy group at the ortho-position (C2) and two nitro groups at the meta-positions (C3 and C5) on the aromatic ring. This compound has garnered attention in coordination chemistry for its role as a μ2-bridging ligand in Fe(III) porphyrin dimers. In such complexes, the ligand coordinates via the phenolic oxygen to one Fe(III) center and through a nitro oxygen to another Fe(II) center, forming an asymmetric dimer .

The compound crystallizes in the triclinic P-1 space group, with unit cell parameters a = 12.8776(6) Å, b = 13.0097(6) Å, c = 13.1232(6) Å, and angles α = 96.894(2)°, β = 109.182(2)°, γ = 113.718(1)°. Key bond distances include Fe–O(phenolic) = 1.909 Å and Fe–N(porphyrin) = 2.050 Å, consistent with a square pyramidal geometry around the Fe(III) center . The crystal structure reveals extensive C–H⋯O hydrogen bonding, contributing to stabilization of the lattice.

Properties

CAS No. |

52040-46-7 |

|---|---|

Molecular Formula |

C13H8N2O7 |

Molecular Weight |

304.21 g/mol |

IUPAC Name |

phenyl 2-hydroxy-3,5-dinitrobenzoate |

InChI |

InChI=1S/C13H8N2O7/c16-12-10(13(17)22-9-4-2-1-3-5-9)6-8(14(18)19)7-11(12)15(20)21/h1-7,16H |

InChI Key |

GYGZYEDDZIJYQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-hydroxy-3,5-dinitrobenzoate can be synthesized through the esterification of 2-hydroxy-3,5-dinitrobenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-hydroxy-3,5-dinitrobenzoate undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of alkyl or acyl derivatives.

Scientific Research Applications

Phenyl 2-hydroxy-3,5-dinitrobenzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce nitro and hydroxyl functionalities into aromatic compounds.

Biology: Investigated for its potential antimicrobial properties due to the presence of nitro groups.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of phenyl 2-hydroxy-3,5-dinitrobenzoate involves its interaction with biological molecules through its nitro and hydroxyl groups. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

Ethyl 2-(3,5-Dinitrobenzamido)benzoate

This compound shares the 3,5-dinitro substitution pattern but incorporates an amide group at C2 instead of a hydroxy group. Crystallographic studies (using SHELX software ) highlight its planar aromatic core and intermolecular N–H⋯O interactions, which differ from the C–H⋯O bonds observed in phenyl 2-hydroxy-3,5-dinitrobenzoate .

Methyl 2-Methyl-3,5-Dinitrobenzoate

Replacing the hydroxy group with a methyl group eliminates hydrogen-bonding capability, reducing solubility in polar solvents.

2-Hydroxy-3,5-Diiodobenzoyl Chloride

Substituting nitro groups with iodine atoms increases molecular weight (400.37 g/mol vs. ~304 g/mol for the target compound) and polarizability. The iodine atoms enhance electrophilicity, making this compound a potent acylating agent in drug synthesis, whereas the nitro groups in this compound favor coordination chemistry .

Hydrogen Bonding and Crystallography

This compound exhibits C–H⋯O interactions involving the nitro and phenolic oxygens, stabilizing its Fe(III) complex . In contrast, caffeic acid (3,4-dihydroxybenzeneacrylic acid) forms stronger O–H⋯O bonds due to its vicinal dihydroxy groups, resulting in higher melting points and solubility in aqueous media . Graph set analysis (as per Etter’s rules ) could further differentiate hydrogen-bonding motifs between these compounds.

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.